![molecular formula C30H29N3O7 B12301721 methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)
methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metil (3S)-1-(2,5-dimetoxi fenil)-2-{[2-(metoxicarbonil)fenil]carbamol}-1H,2H,3H,4H,9H-pirido[3,4-b]indol-3-carboxilato es un complejo compuesto orgánico que pertenece a la clase de piridoindoles. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura única de este compuesto, que presenta múltiples grupos funcionales, lo convierte en un tema interesante para la investigación química y las posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Metil (3S)-1-(2,5-dimetoxi fenil)-2-{[2-(metoxicarbonil)fenil]carbamol}-1H,2H,3H,4H,9H-pirido[3,4-b]indol-3-carboxilato generalmente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del núcleo piridoindol, seguido de la introducción de los grupos dimetoxi fenil y metoxi carbonil fenil a través de diversas reacciones de acoplamiento. Los reactivos comunes utilizados en estos pasos incluyen catalizadores de paladio, reactivos básicos como el hidruro de sodio y disolventes como la dimetilformamida (DMF).
Métodos de producción industrial
La producción industrial de compuestos tan complejos a menudo implica la optimización de la ruta sintética para mejorar el rendimiento y reducir los costes. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Metil (3S)-1-(2,5-dimetoxi fenil)-2-{[2-(metoxicarbonil)fenil]carbamol}-1H,2H,3H,4H,9H-pirido[3,4-b]indol-3-carboxilato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar la hidrogenación utilizando paladio sobre carbono o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en los anillos aromáticos o en el grupo carbamato.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Agentes halogenantes como la N-bromosuccinimida (NBS) para la bromación.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevas vías de síntesis y desarrollar nuevos materiales.
Biología
En la investigación biológica, el compuesto puede estudiarse por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Esto puede conducir al descubrimiento de nuevas vías y mecanismos bioquímicos.
Medicina
En química medicinal, se pueden explorar los posibles efectos terapéuticos del compuesto. Su estructura sugiere posibles aplicaciones en el tratamiento de enfermedades como el cáncer, los trastornos neurológicos y las enfermedades infecciosas.
Industria
En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de Metil (3S)-1-(2,5-dimetoxi fenil)-2-{[2-(metoxicarbonil)fenil]carbamol}-1H,2H,3H,4H,9H-pirido[3,4-b]indol-3-carboxilato implica su interacción con dianas moleculares específicas. Estas pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto están mediados a través de la modulación de estas dianas, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (3S)-1-(2,5-dimetoxi fenil)-2-{[2-(metoxicarbonil)fenil]carbamol}-1H,2H,3H,4H,9H-pirido[3,4-b]indol-3-carboxilato
- Metil (3S)-1-(2,5-dimetoxi fenil)-2-{[2-(metoxicarbonil)fenil]carbamol}-1H,2H,3H,4H,9H-pirido[3,4-b]indol-3-carboxilato
Singularidad
La singularidad de Metil (3S)-1-(2,5-dimetoxi fenil)-2-{[2-(metoxicarbonil)fenil]carbamol}-1H,2H,3H,4H,9H-pirido[3,4-b]indol-3-carboxilato radica en su disposición específica de grupos funcionales y las propiedades químicas resultantes. Esto lo hace distinto de otros compuestos similares y potencialmente más eficaz en ciertas aplicaciones.
Propiedades
Fórmula molecular |
C30H29N3O7 |
|---|---|
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
methyl 1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H29N3O7/c1-37-17-13-14-25(38-2)21(15-17)27-26-20(18-9-5-7-11-22(18)31-26)16-24(29(35)40-4)33(27)30(36)32-23-12-8-6-10-19(23)28(34)39-3/h5-15,24,27,31H,16H2,1-4H3,(H,32,36) |
Clave InChI |
IYARIAGSNDUMRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2C3=C(CC(N2C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)OC)C5=CC=CC=C5N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
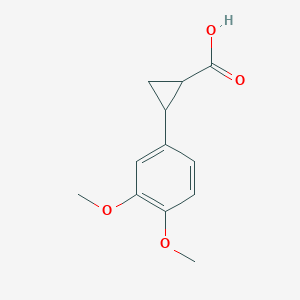
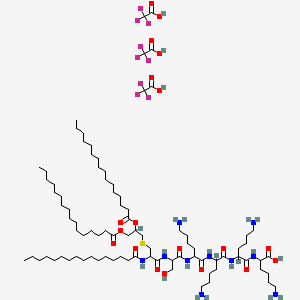
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
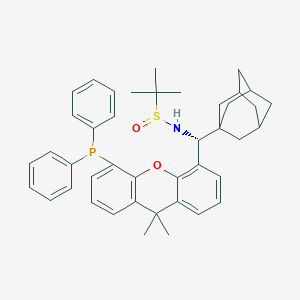
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
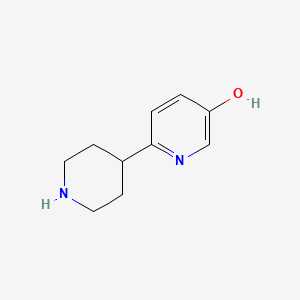
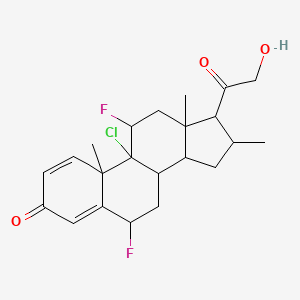
![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
